molecular formula C7H9ClN4 B11910816 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride

3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride

Cat. No.: B11910816
M. Wt: 184.62 g/mol
InChI Key: ZILKGJJCELNVNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a GABA A receptor positive allosteric modulator and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

3-methylimidazo[4,5-b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-11-4-10-6-5(8)2-3-9-7(6)11;/h2-4H,1H3,(H2,8,9);1H

InChI Key

ZILKGJJCELNVNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C=CN=C21)N.Cl

Origin of Product

United States

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